molecular formula C23H23BrNO2P B15004650 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine

Cat. No.: B15004650
M. Wt: 456.3 g/mol
InChI Key: JKLYLIPOZUZHQN-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine is a complex organic compound with the molecular formula C23H23BrNO2P. It is characterized by the presence of a bromophenyl group, a diphenylphosphoryl group, and a morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine typically involves the reaction of 3-bromobenzaldehyde with diphenylphosphine oxide and morpholine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine involves its interaction with specific molecular targets. The bromophenyl group and the diphenylphosphoryl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H23BrNO2P

Molecular Weight

456.3 g/mol

IUPAC Name

4-[(3-bromophenyl)-diphenylphosphorylmethyl]morpholine

InChI

InChI=1S/C23H23BrNO2P/c24-20-9-7-8-19(18-20)23(25-14-16-27-17-15-25)28(26,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-13,18,23H,14-17H2

InChI Key

JKLYLIPOZUZHQN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)Br)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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